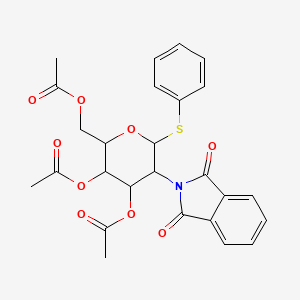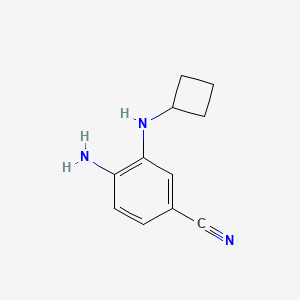
4-Chloro-N-isobutyl-3-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-isobutyl-3-methoxyaniline is an organic compound belonging to the class of anilines It is characterized by the presence of a chloro group at the 4th position, an isobutyl group attached to the nitrogen atom, and a methoxy group at the 3rd position on the benzene ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-N-Isobutyl-3-Methoxyanilin kann durch verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die nucleophile Substitutionsreaktion von 4-Chlor-3-Methoxyanilin mit Isobutylamin. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Ethanol oder Methanol und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung sicherzustellen.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion von 4-Chlor-N-Isobutyl-3-Methoxyanilin große Batch- oder kontinuierliche Prozesse umfassen. Der Einsatz von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Darüber hinaus können Reinigungsschritte wie Umkristallisation oder Destillation eingesetzt werden, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlor-N-Isobutyl-3-Methoxyanilin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Nitrogruppe (falls vorhanden) in eine Aminogruppe umwandeln.
Substitution: Die Chlor-Gruppe kann durch andere Nucleophile, wie Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Nucleophile Substitutionsreaktionen erfordern oft eine Base wie Natriumhydroxid (NaOH) oder Kaliumcarbonat (K2CO3), um die Reaktion zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können je nach dem eingeführten Nucleophil zu verschiedenen Derivaten führen.
Wissenschaftliche Forschungsanwendungen
4-Chlor-N-Isobutyl-3-Methoxyanilin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition oder Rezeptorbindung befassen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-N-Isobutyl-3-Methoxyanilin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Chlor- und Methoxy-Gruppen am Benzolring können die Bindungsaffinität der Verbindung zu Enzymen oder Rezeptoren beeinflussen. Die Isobutyl-Gruppe, die am Stickstoffatom gebunden ist, kann ebenfalls die Gesamtkonformation und Reaktivität der Verbindung beeinflussen. Diese Wechselwirkungen können verschiedene biologische Pfade modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-isobutyl-3-methoxyaniline involves its interaction with specific molecular targets. The chloro and methoxy groups on the benzene ring can influence the compound’s binding affinity to enzymes or receptors. The isobutyl group attached to the nitrogen atom can also affect the compound’s overall conformation and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Chlor-4-Methoxyanilin: Ähnliche Struktur, aber ohne die Isobutyl-Gruppe.
4-Chlor-3-Methoxyanilin: Ähnliche Struktur, aber ohne die Isobutyl-Gruppe.
3-Methoxyanilin: Fehlen sowohl der Chlor- als auch der Isobutyl-Gruppe.
Einzigartigkeit
4-Chlor-N-Isobutyl-3-Methoxyanilin ist aufgrund des Vorhandenseins der Isobutyl-Gruppe, die am Stickstoffatom gebunden ist, einzigartig, was seine chemischen und biologischen Eigenschaften erheblich beeinflussen kann. Dieses strukturelle Merkmal unterscheidet es von anderen ähnlichen Verbindungen und kann zu unterschiedlichen Reaktivitäten und Anwendungen führen.
Eigenschaften
Molekularformel |
C11H16ClNO |
|---|---|
Molekulargewicht |
213.70 g/mol |
IUPAC-Name |
4-chloro-3-methoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)7-13-9-4-5-10(12)11(6-9)14-3/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
CWKKWZYEBDNESR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=CC(=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)

![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)

